molecular formula C10H12O3 B14498309 Benzeneacetic acid, methoxymethyl ester CAS No. 64846-50-0

Benzeneacetic acid, methoxymethyl ester

Cat. No.: B14498309
CAS No.: 64846-50-0
M. Wt: 180.20 g/mol
InChI Key: LPSAMRCQIYFGGP-UHFFFAOYSA-N
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Description

Benzeneacetic acid, methoxymethyl ester, also known as methyl (3-methoxyphenyl)acetate, is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This compound is characterized by the presence of a benzene ring substituted with a methoxy group and an ester functional group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzeneacetic acid, methoxymethyl ester, can be synthesized through the esterification of benzeneacetic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound, often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions: Benzeneacetic acid, methoxymethyl ester, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Benzeneacetic acid and methanol.

    Reduction: Benzeneacetic alcohol.

    Substitution: Various substituted benzeneacetic acid derivatives.

Scientific Research Applications

Benzeneacetic acid, methoxymethyl ester, finds applications in several scientific research fields, including:

Mechanism of Action

The mechanism of action of benzeneacetic acid, methoxymethyl ester, primarily involves its hydrolysis to benzeneacetic acid and methanol. The ester bond is cleaved by the action of water, catalyzed by either an acid or base. The resulting benzeneacetic acid can further participate in various biochemical pathways, depending on the biological context .

Comparison with Similar Compounds

Uniqueness: Benzeneacetic acid, methoxymethyl ester, is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the methoxy group affects the compound’s electronic properties and its behavior in chemical reactions, making it distinct from its isomers .

Properties

CAS No.

64846-50-0

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methoxymethyl 2-phenylacetate

InChI

InChI=1S/C10H12O3/c1-12-8-13-10(11)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

LPSAMRCQIYFGGP-UHFFFAOYSA-N

Canonical SMILES

COCOC(=O)CC1=CC=CC=C1

Origin of Product

United States

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